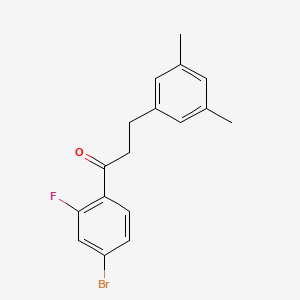

4'-Bromo-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone

Übersicht

Beschreibung

The compound "4'-Bromo-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone" is a brominated and fluorinated propiophenone derivative. This type of compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of bromine and fluorine atoms in the molecule suggests that it could be a candidate for further functionalization through various chemical reactions, such as palladium-catalyzed coupling or electrophilic substitution .

Synthesis Analysis

The synthesis of brominated and fluorinated aromatic compounds can be complex, involving multiple steps and various reagents. For instance, the synthesis of similar compounds has been achieved through palladium-catalyzed reactions, where aryl bromides are treated with a palladium catalyst to introduce multiple aryl groups via C-C and C-H bond cleavages . Another approach involves the use of iodonium bromide derivatives in nucleophilic labeling methods to introduce fluorine atoms . These methods highlight the versatility and complexity of synthesizing such halogenated aromatic compounds.

Molecular Structure Analysis

The molecular structure of halogenated propiophenones can be influenced by the presence of substituents on the aromatic ring. For example, the buttressing effect observed in bromine-substituted fluorenes indicates that steric hindrance can significantly affect the rotational barriers around certain bonds in the molecule . This suggests that in "4'-Bromo-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone," the bromine and methyl groups could similarly influence the molecule's conformation and reactivity.

Chemical Reactions Analysis

The chemical reactivity of "4'-Bromo-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone" can be anticipated by examining reactions of structurally related compounds. Brominated phenols, for example, can undergo electrophilic substitution with rearrangement, leading to various bromination products depending on the reaction conditions . Additionally, the presence of a bromine atom can facilitate further functionalization through palladium-catalyzed coupling reactions, as seen in the synthesis of poly(para-phenylene) derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are crucial for their potential applications. The solubility, vapor pressure, and other physicochemical properties can be determined experimentally, as has been done for specific nonylphenol isomers . These properties are essential for understanding the behavior of such compounds in biological systems or the environment. Furthermore, the inhibitory properties of bromophenols against human carbonic anhydrase II suggest potential medicinal applications, which would also depend on the compound's physical and chemical characteristics .

Wissenschaftliche Forschungsanwendungen

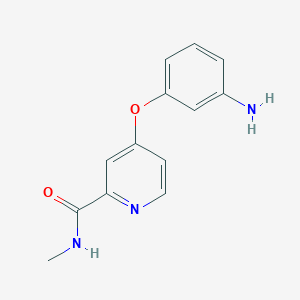

Ion-Exchange Chromatography (IC)

- Field : Analytical Chemistry

- Application : BDMC is used as an internal standard in IC applications . IC is an analytical technique used for the separation and quantification of anions and cations in aqueous samples .

- Method : The compound is added to the sample before analysis. It provides a reference point for the identification and quantification of other compounds in the sample .

- Results : The use of BDMC as an internal standard improves the accuracy and reliability of IC analyses .

Environmental Testing

- Field : Environmental Science

- Application : BDMC is used as a reference standard in environmental testing .

- Method : The compound is used to calibrate instruments that measure pesticide and metabolite levels in environmental samples .

- Results : The use of BDMC as a reference standard ensures accurate and reliable measurements of pesticide and metabolite levels in environmental samples .

Solid Phase Microextraction (SPME)

- Field : Analytical Chemistry

- Application : 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC) can be used as an internal standard for the quantification of carbamate pesticides in water samples using SPME combined with gas chromatography-triple quadrupole mass spectrometry .

- Method : The compound is added to the water sample before analysis. It provides a reference point for the identification and quantification of carbamate pesticides in the sample .

- Results : The use of BDMC as an internal standard improves the accuracy and reliability of SPME analyses .

Ion-Exchange Chromatography (IC)

- Field : Analytical Chemistry

- Application : BDMC is used as an internal standard in IC applications . IC is an analytical technique used for the separation and quantification of anions and cations in aqueous samples .

- Method : The compound is added to the sample before analysis. It provides a reference point for the identification and quantification of other compounds in the sample .

- Results : The use of BDMC as an internal standard improves the accuracy and reliability of IC analyses .

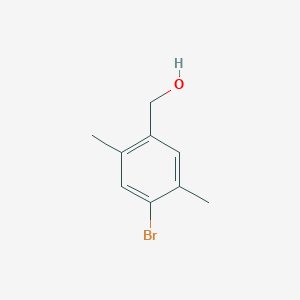

Organic Building Blocks

- Field : Organic Chemistry

- Application : 4-Bromo-3,5-dimethylphenol, a compound similar to the one you mentioned, is used as an organic building block .

- Method : This compound can be used in the synthesis of various organic compounds .

- Results : The use of this compound as an organic building block can lead to the creation of a wide range of organic compounds .

Environmental Testing

- Field : Environmental Science

- Application : 4-Bromo-3,5-dimethylphenyl-N-methylcarbamate (BDMC) is used as a reference standard in environmental testing .

- Method : The compound is used to calibrate instruments that measure pesticide and metabolite levels in environmental samples .

- Results : The use of BDMC as a reference standard ensures accurate and reliable measurements of pesticide and metabolite levels in environmental samples .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFO/c1-11-7-12(2)9-13(8-11)3-6-17(20)15-5-4-14(18)10-16(15)19/h4-5,7-10H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKDLSHGZHIDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=C(C=C(C=C2)Br)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644910 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-3-(3,5-dimethylphenyl)-2'-fluoropropiophenone | |

CAS RN |

898780-90-0 | |

| Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.